molecular formula C9H6ClF3N2O2 B8027409 7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B8027409
M. Wt: 266.60 g/mol
InChI Key: IASZGAMYIJQZPC-UHFFFAOYSA-N
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Description

7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2.ClH/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5;/h1-4H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZGAMYIJQZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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